Bienvenue dans la boutique en ligne BenchChem!

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Anti-cancer Anti-migration Thiazole SAR

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a chemotype that has been explored in patents covering anti-migration, anti-invasion, and anti-proliferative applications. The core scaffold features a 4-phenylthiazole moiety linked via an amide bond to a benzamide ring substituted with a methylthio group at the meta (3-) position.

Molecular Formula C17H14N2OS2
Molecular Weight 326.43
CAS No. 896356-12-0
Cat. No. B2540720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
CAS896356-12-0
Molecular FormulaC17H14N2OS2
Molecular Weight326.43
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
InChIKeyZUHUMABPNSPHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide (CAS 896356-12-0): Chemical Class and Core Structural Features


3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a chemotype that has been explored in patents covering anti-migration, anti-invasion, and anti-proliferative applications [1]. The core scaffold features a 4-phenylthiazole moiety linked via an amide bond to a benzamide ring substituted with a methylthio group at the meta (3-) position. This substitution pattern differentiates it from the 2- and 4-substituted methylthio analogs and from the unsubstituted N-(4-phenylthiazol-2-yl)benzamide parent structure [2].

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide: Why Regioisomeric or Unsubstituted Analogs Cannot Be Interchanged


In the N-(4-phenylthiazol-2-yl)benzamide series, subtle variations in the substitution pattern of the benzamide ring can lead to drastically different target engagement profiles. The unsubstituted parent compound (N-(4-phenylthiazol-2-yl)benzamide) lacks the electron-donating and steric properties of the methylthio group, which can influence hydrogen-bonding interactions and overall molecular conformation [1]. Published structure-activity relationship (SAR) data from related 4-phenylthiazole chemotypes demonstrate that the position of substituents on the benzamide ring is a critical determinant of affinity; for example, SAR around the adenosine A1 receptor shows that closely related analogs exhibit Ki values spanning several orders of magnitude depending on the nature and placement of substituents [2]. Therefore, generic procurement of an unsubstituted or differently substituted analog without verifying target-specific potency data carries a high risk of selecting a compound with unsuitable pharmacological properties.

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide: Quantitative Evidence for Scientific Selection


Regiochemical Differentiation: 3-Methylthio vs. Unsubstituted Parent Scaffold

The compound incorporates a methylthio substituent specifically at the meta position of the benzamide ring, a structural feature absent from the widely available parent compound N-(4-phenylthiazol-2-yl)benzamide [1]. While direct quantitative bioactivity data for this specific analog was not located in public literature, class-level SAR inference from related 4-phenylthiazole benzamide patents indicates that the introduction of a meta-methylthio group is designed to modulate lipophilicity (cLogP) and electron density, which are key determinants of cellular permeability and target binding in anti-proliferative contexts [2].

Anti-cancer Anti-migration Thiazole SAR

Adenosine A1 Receptor Affinity Context: Positioning Relative to Potent In-Class Compounds

A closely related chemotype, N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, demonstrates high-affinity binding to the adenosine A1 receptor with a Ki of 9.5 nM [1]. This establishes the 4-phenylthiazol-2-yl benzamide scaffold as capable of achieving nanomolar target engagement. While data for the 3-methylthio analog itself is currently unavailable, this class-level evidence implies that appropriate substitution on the benzamide ring may preserve or enhance receptor affinity. The 3-methylthio group could represent a distinct selectivity filter compared to benzoyl-substituted analogs, offering a differentiated tool compound for probing adenosine receptor subtype selectivity.

GPCR Adenosine receptor Binding affinity

Anti-Migration and Anti-Invasion Patent Coverage for the Thiazole Benzamide Class

Patent US20150274714A1 explicitly claims thiazole analog compounds including 4-phenylthiazol-2-yl substituted benzamides as anti-migration and anti-invasion agents for treating cellular proliferative diseases such as cancer [1]. The generic Markush structure encompasses the 3-methylthio variant. The patent discloses that such compounds inhibit cell migration and invasion, key processes in cancer metastasis, and provides methodology for assessing these activities in non-small cell lung cancer and other tumor models. This provides regulatory-grade precedence for the compound's intended therapeutic direction, elevating it above unpatented analogs that lack clear intellectual property protection.

Cancer metastasis Cell migration Thiazole inhibitors

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide: Recommended Application Scenarios Based on Available Evidence


Adenosine A1 Receptor SAR Probe Development

Researchers investigating structure-activity relationships at the adenosine A1 receptor may find 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide a compelling candidate for comparative profiling against the potent analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (Ki = 9.5 nM) [1]. The absence of the 5-benzoyl group and the presence of a 3-methylthio substituent could reveal insights into the contribution of lipophilicity and hydrogen-bonding to A1 versus A2B selectivity.

Anti-Metastatic Tool Compound for Cancer Cell Migration Assays

As a compound falling within the generic claims of patent US20150274714A1, this analog is a suitable tool for probing anti-migration and anti-invasion mechanisms in non-small cell lung cancer and other metastatic models [1]. Its procurement enables academic labs to independently validate the anti-metastatic hypothesis put forward in the patent literature.

Metal Complexation and Bioinorganic Chemistry

Following the precedent of the parent compound N-(4-phenylthiazol-2-yl)benzamide, whose transition metal complexes were characterized for biological activity [1], the 3-methylthio derivative offers an additional sulfur coordination site. This makes it suitable for synthesizing novel metal-based anticancer agents, expanding the structural diversity beyond the published Cu(II) and Zn(II) complexes.

Quote Request

Request a Quote for 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.